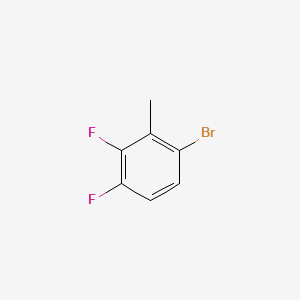

6-Bromo-2,3-difluorotoluene

説明

IUPAC Systematic Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as 1-bromo-3,4-difluoro-2-methylbenzene. This naming convention follows the standard protocol for substituted benzene derivatives, where the bromine atom serves as the principal substituent at position 1, with the methyl group positioned at carbon 2, and the two fluorine atoms occupying positions 3 and 4 of the benzene ring. The alternative common name, 6-bromo-2,3-difluorotoluene, employs the toluene-based nomenclature system where the methyl group defines the reference point for numbering.

The Chemical Abstracts Service registry number 847502-81-2 uniquely identifies this specific isomeric arrangement. Several synonymous designations exist in chemical databases, including 2-bromo-5,6-difluorotoluene and 3,4-difluoro-2-methylbromobenzene. These naming variations reflect different approaches to numbering the aromatic ring system while maintaining reference to the identical molecular structure.

Isomeric considerations reveal the existence of multiple structural analogs differing in substitution patterns. Related compounds include 2-bromo-3,6-difluorotoluene with the Chemical Abstracts Service number 1208074-75-2, and various other positional isomers where the halogen substituents occupy different ring positions. The specific arrangement in this compound creates unique electronic and steric environments that distinguish it from these constitutional isomers.

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C7H5BrF2 defines the elemental composition of this compound. The molecular weight is consistently reported as 207.02 grams per mole across multiple sources. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1F)F)Br provides a linear notation describing the atomic connectivity pattern.

The International Chemical Identifier string InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 offers a standardized representation of the molecular structure. This notation encodes the connectivity information, indicating that carbon atoms 2 and 3 bear hydrogen substituents, while the methyl group contributes three additional hydrogen atoms. The corresponding International Chemical Identifier Key YXTCBTSPHSNDHD-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5BrF2 | |

| Molecular Weight | 207.02 g/mol | |

| Carbon Atoms | 7 | |

| Hydrogen Atoms | 5 | |

| Bromine Atoms | 1 | |

| Fluorine Atoms | 2 |

The atomic connectivity analysis reveals a benzene ring with three distinct substituent types. The methyl group attached to carbon position 2 provides electron-donating character through hyperconjugation and inductive effects. The bromine atom at position 1 exhibits electron-withdrawing properties through inductive effects while providing electron-donating resonance contributions. The two fluorine substituents at positions 3 and 4 demonstrate strong electron-withdrawing characteristics through both inductive and resonance mechanisms.

Crystallographic Data and Conformational Studies

The physical properties of this compound provide insights into its molecular packing and conformational preferences. The compound exhibits a density of 1.588 ± 0.06 grams per cubic centimeter at standard conditions. The refractive index measured at 20 degrees Celsius is reported as 1.5105, indicating moderate polarizability consistent with the presence of halogen substituents.

The predicted boiling point of 182.7 ± 35.0 degrees Celsius at 760 millimeters of mercury reflects the molecular size and intermolecular forces. The flash point is calculated as 64.3 ± 25.9 degrees Celsius, providing important information regarding thermal stability and handling considerations. The vapor pressure at 25 degrees Celsius is estimated at 1.1 ± 0.3 millimeters of mercury, indicating moderate volatility under ambient conditions.

Conformational analysis reveals that the aromatic ring system maintains planarity with minimal deviation from ideal benzene geometry. The methyl group adopts a staggered conformation relative to the ring system to minimize steric interactions with the adjacent bromine substituent. The fluorine atoms, being smaller than other halogens, introduce minimal steric perturbation while significantly affecting the electronic distribution within the aromatic system.

Three-dimensional conformational studies indicate that the molecule exists predominantly in a single low-energy conformation due to the rigid aromatic framework. The halogen substituents influence the molecular electrostatic potential distribution, creating regions of positive and negative charge that affect intermolecular interactions in the condensed phases.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the atomic environments and connectivity patterns within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic and methyl protons, with chemical shifts and coupling patterns diagnostic of the substitution pattern.

The fluorine-19 nuclear magnetic resonance spectrum provides crucial information about the fluorine environments. The two fluorine atoms experience different chemical environments due to their positions relative to the methyl and bromine substituents, resulting in distinct resonance frequencies. The fluorine-19 chemical shifts and coupling patterns serve as definitive proof of the regioisomeric identity.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework connectivity. The aromatic carbon atoms display characteristic downfield chemical shifts in the range typical for substituted benzenes. The methyl carbon appears as a distinctive upfield signal, while the carbon atoms bearing fluorine substituents exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Infrared spectroscopy provides information about functional group characteristics and molecular vibrations. The spectrum exhibits characteristic stretching frequencies for aromatic carbon-hydrogen bonds in the 3000-3100 wavenumber region. The carbon-fluorine stretching vibrations appear in the fingerprint region, while carbon-bromine stretching occurs at lower frequencies. The aromatic carbon-carbon stretching vibrations are observed in the 1500-1600 wavenumber range, consistent with substituted benzene derivatives.

Mass spectrometry reveals the molecular ion peak and characteristic fragmentation patterns. The molecular ion exhibits the characteristic isotope pattern for bromine-containing compounds, with peaks separated by 2 mass units in a 1:1 ratio corresponding to the bromine-79 and bromine-81 isotopes. The fragmentation pathway typically involves loss of the methyl radical or halogen atoms, producing diagnostic fragment ions that confirm the structural assignment.

The combined spectroscopic data provides unambiguous structural confirmation and enables distinction from related isomeric compounds. The integration of nuclear magnetic resonance, infrared, and mass spectrometric techniques creates a comprehensive analytical fingerprint that serves as a definitive identification tool for this compound in complex mixtures or synthetic products.

特性

IUPAC Name |

1-bromo-3,4-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTCBTSPHSNDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478306 | |

| Record name | 3,4-difluoro-2-methylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-81-2 | |

| Record name | 3,4-difluoro-2-methylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Multi-Step Synthetic Route via Nucleophilic Substitution and Diazotization

A patented method (CN117049938B) describes a multi-step synthesis starting from 2,3,4-trifluoronitrobenzene, involving nucleophilic substitution, decarboxylation, reduction, and diazotization-bromination steps to obtain this compound with good efficiency and scalability.

| Step | Reaction Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| (a) Nucleophilic substitution | 2,3,4-trifluoronitrobenzene → diethyl 2-(2,3-difluoro-6-nitrobenzene) malonate | Nucleophile, solvent (not specified) | Selective substitution of fluorine |

| (b) Decarboxylation | Diethyl malonate derivative → 1,2-difluoro-3-methyl-4-nitrobenzene | Heating, decarboxylation conditions | Formation of methyl group on benzene |

| (c) Reduction | Nitro compound → 3,4-difluoro-2-methylaniline | Catalyst: Pd/C, Ru/C, Pt/C, or Raney Ni; solvent: methanol or HCl; H2 pressure 0.3–0.6 MPa; 40–50 °C; 5–6 h | Hydrogenation under controlled pressure and temperature |

| (d) Diazotization and bromination | 3,4-difluoro-2-methylaniline → this compound | Diazotizing acid (HBr, HCl, or H2SO4), sodium nitrite, brominating reagent (KBr, NaBr, or CuBr), 0 °C, stirring | Formation of diazonium salt and substitution by bromine |

This method is noted for its simplicity, safety, and suitability for mass production, with detailed control of reaction parameters to optimize yield and purity.

Direct Bromination of 1,2-Difluoro-3-methylbenzene

An alternative and more direct synthetic route involves the bromination of 1,2-difluoro-3-methylbenzene using bromine and iron catalyst under mild conditions:

| Parameter | Details |

|---|---|

| Reactants | 1,2-difluoro-3-methylbenzene, bromine, iron catalyst |

| Temperature | Below 30 °C with ice cooling |

| Procedure | Bromine added dropwise to substrate with iron; stirred overnight at room temperature |

| Work-up | Extraction with diethyl ether, purification by distillation or chromatography |

This straightforward electrophilic aromatic substitution introduces bromine selectively at the 6-position relative to methyl and fluorine substituents. The mild temperature control prevents polybromination or side reactions. This method is commonly used in research and development and can be scaled industrially with standard practices.

Additional Notes on Catalysts and Solvents

- Catalysts such as palladium carbon (Pd/C) are preferred for hydrogenation due to high activity and selectivity.

- Solvents like methanol are favored for reduction steps to ensure good solubility and reaction rates.

- Diazotization requires careful temperature control (0 °C) to stabilize diazonium intermediates.

- Brominating reagents include potassium bromide, sodium bromide, and cuprous bromide, chosen for reactivity and ease of handling.

Comparative Summary of Preparation Methods

| Aspect | Multi-Step Nucleophilic Substitution Route | Direct Bromination Route |

|---|---|---|

| Starting Material | 2,3,4-trifluoronitrobenzene | 1,2-difluoro-3-methylbenzene |

| Number of Steps | 4 (substitution, decarboxylation, reduction, diazotization) | 1 (bromination) |

| Catalysts | Pd/C, Ru/C, Pt/C, Raney Ni for reduction | Iron catalyst for bromination |

| Reaction Conditions | Moderate temperature, low to moderate pressure | Below 30 °C, ice cooling |

| Scalability | Suitable for mass production | Suitable for industrial scale |

| Complexity | Higher, more control needed | Simpler, direct |

| Purification | Filtration, extraction, distillation | Extraction and purification |

Research Findings and Optimization Data

Reduction Step Optimization

Diazotization and Bromination

Bromination Reaction Parameters

- Bromine added dropwise to control reaction rate.

- Iron catalyst facilitates electrophilic substitution.

- Temperature below 30 °C prevents overbromination.

- Overnight stirring ensures complete conversion.

化学反応の分析

Types of Reactions: 6-Bromo-2,3-difluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are not detailed.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: Reagents like potassium permanganate or hydrogen gas may be used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .

科学的研究の応用

Organic Synthesis

6-Bromo-2,3-difluorotoluene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic chemistry.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders and cancer therapies. Its halogen substituents can enhance the biological activity of derived compounds by improving metabolic stability and membrane permeability.

Materials Science

In materials science, this compound is employed in the preparation of advanced materials such as polymers and nanomaterials. Its unique electronic properties due to fluorine and bromine substitutions allow for tailored material characteristics.

Chemical Biology

The compound is also used in chemical biology for studying biochemical pathways and developing chemical probes that can interact with specific biomolecules. Its reactivity with nucleophiles makes it useful for probing biological interactions.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on enzymes involved in metabolic pathways associated with cancer progression. This highlights its potential role in developing new anticancer agents.

Case Study 2: Neurological Disorders

Research has shown that this compound can serve as an intermediate in synthesizing compounds aimed at treating neurological disorders, showcasing its significance in medicinal chemistry.

Unique Features

The specific positioning of the bromine and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties that enhance its reactivity and selectivity in various chemical reactions. This uniqueness is crucial for its applications across diverse fields.

類似化合物との比較

3,4-Difluorobenzyl bromide: Similar structure but with a bromomethyl group instead of a bromine atom.

1,2-Difluoro-3-methylbenzene: The precursor in the synthesis of 6-Bromo-2,3-difluorotoluene.

生物活性

6-Bromo-2,3-difluorotoluene is an aromatic compound with the molecular formula and a molecular weight of 207.02 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The presence of bromine and fluorine substituents on the benzene ring significantly influences the compound's electronic properties, reactivity, and interactions with biological systems. These halogen atoms can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions, making this compound a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents can affect the compound's binding affinity to various enzymes and receptors, thus modulating biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity Studies

1. Pharmacological Potential:

Research indicates that compounds with halogen substitutions often exhibit enhanced pharmacological properties. For instance, studies have shown that fluorinated compounds can improve the pharmacokinetic profiles of drugs by increasing their stability and bioavailability.

2. Toxicological Profile:

Toxicity assessments have indicated that this compound may cause skin irritation upon contact but does not appear to produce chronic adverse health effects with long-term exposure . This information is essential for evaluating its safety in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluorotoluene | C₇H₆BrF | Bromine at para position; different reactivity |

| 2-Bromo-3-fluorotoluene | C₇H₆BrF | Different substitution pattern affecting properties |

| 5-Bromo-2-fluorotoluene | C₇H₆BrF | Similar structure but affects electronic properties |

| 6-Chloro-2,3-difluorotoluene | C₇H₅ClF₂ | Chlorine instead of bromine; alters reactivity |

The combination of bromine and fluorine at specific positions on the toluene ring makes this compound distinct in terms of its electronic properties and potential reactivity compared to other halogenated derivatives.

Case Studies

Case Study 1: Drug Development

In a recent study exploring new drug candidates, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated promising activity against specific inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Environmental Impact

Another study assessed the environmental persistence of halogenated compounds, including this compound. The findings highlighted its relatively stable nature in various environmental conditions, raising concerns about bioaccumulation and ecological impact .

Q & A

Basic: What are the standard synthetic routes for preparing 6-Bromo-2,3-difluorotoluene, and what reaction conditions are critical for high yield?

Methodological Answer:

this compound is typically synthesized via halogenation or halogen-exchange reactions on a toluene scaffold. A common approach involves:

- Directed Ortho-Metalation (DoM): Using a methyl group as a directing agent, bromine and fluorine substituents can be introduced sequentially. For example, lithiation of 2,3-difluorotoluene followed by quenching with bromine sources (e.g., Br₂ or NBS) .

- Electrophilic Aromatic Substitution (EAS): Fluorination using HF or DAST (diethylaminosulfur trifluoride) at low temperatures (-78°C), followed by bromination with Br₂/FeBr₃ under controlled conditions to avoid over-halogenation .

Critical Conditions:

- Temperature control (<0°C for fluorination to prevent side reactions).

- Use of anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of intermediates.

- Monitoring reaction progress via TLC or GC-MS to isolate the product before decomposition .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR:

- ¹H NMR: The methyl group (CH₃) appears as a singlet at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns due to coupling with adjacent fluorine atoms (e.g., doublets or triplets) .

- ¹³C NMR: Fluorine atoms cause significant deshielding, with aromatic carbons adjacent to F appearing at δ 110–125 ppm. The bromine-substituted carbon is typically δ 120–130 ppm .

- FT-IR: Strong C-F stretches at 1100–1250 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹ confirm substituents .

- Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z 222 (C₇H₅BrF₂) with fragmentation patterns indicating loss of Br or F groups .

Advanced: How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a good leaving group in Suzuki-Miyaura or Ullmann couplings. The C-Br bond is polarized due to fluorine’s electron-withdrawing nature, enhancing oxidative addition with Pd catalysts .

- Fluorine: Deactivates the aromatic ring via inductive effects, directing electrophiles to meta/para positions. However, steric hindrance from fluorine can slow coupling kinetics.

Optimization Strategies: - Use Pd(PPh₃)₄ or XPhos ligands to stabilize intermediates.

- Increase reaction temperatures (80–100°C) to overcome steric barriers .

Advanced: What computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and Fukui indices to identify reactive sites. For example:

- Fluorine atoms reduce electron density at adjacent carbons, making bromine-bearing positions less reactive.

- Electrophiles (e.g., NO₂⁺) preferentially attack the para position to bromine due to lower activation energy .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions, guiding experimental design for sulfonation or nitration .

Advanced: How can contradictions in reported reaction yields for halogen-exchange reactions involving this compound be resolved?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) increase nucleophilicity but may promote side reactions. Comparative studies in THF vs. DMF are recommended .

- Catalyst Purity: Trace moisture in Pd catalysts can deactivate intermediates. Use of rigorously dried catalysts and Schlenk techniques improves reproducibility .

- Substituent Effects: Steric hindrance from fluorine may reduce accessibility to the bromine site. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .

Basic: What are the key applications of this compound in medicinal chemistry and material science?

Methodological Answer:

- Medicinal Chemistry: Serves as a precursor for fluorinated drug candidates. For example, coupling with boronic acids generates biaryl scaffolds with enhanced metabolic stability .

- Material Science: Used in synthesizing fluorinated polymers (e.g., polyaryl ether ketones) for high-temperature-resistant coatings. The bromine atom facilitates post-polymerization functionalization .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- GC-MS Challenges: Co-elution of isomers (e.g., 5-bromo vs. 6-bromo derivatives). Use of chiral columns (e.g., β-cyclodextrin) improves resolution .

- HPLC-UV: Low UV absorbance of fluorine-substituted aromatics. Derivatization with dansyl chloride enhances detection limits .

- Elemental Analysis: High halogen content complicates combustion analysis. Halogen-specific detectors (e.g., microcoulometric titration) provide accurate Br/F quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。